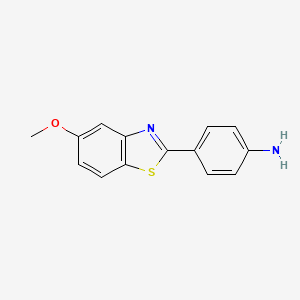

4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline” is a chemical compound with the molecular formula C14H12N2OS . It is a derivative of benzothiazole, a heterocyclic compound that is a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles . DMSO plays three vital roles in this process: as a carbon source, solvent, and oxidant .

Molecular Structure Analysis

The benzothiazole scaffold is a significant structure in pharmaceutical chemistry. The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry . Changes in the functional group at the 2nd position can significantly alter the biological activity of compounds .

Chemical Reactions Analysis

The synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .

Physical And Chemical Properties Analysis

The molecular weight of “4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline” is 256.32 . Further physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline: serves as a privileged scaffold in synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties. Researchers have explored its potential as:

- Anti-bacterial agents : Due to its structural diversity, this compound has been investigated for its antibacterial activity .

- Anti-fungal agents : The benzothiazole moiety has shown promise in combating fungal infections .

- Anti-oxidants : Compounds derived from this scaffold exhibit antioxidant properties .

- Anti-inflammatory agents : Researchers have explored its potential in managing inflammation-related conditions .

Materials Science and Optoelectronics

The unique structure of m-Anisidine makes it valuable in materials science:

- Fluorescence materials : The benzothiazole ring system has been used in the development of fluorescent materials .

- Electroluminescent devices : Researchers have explored its application in creating efficient light-emitting devices .

Organic Synthesis

The compound has been employed in various synthetic strategies:

- Multicomponent synthesis : Researchers have used it as a substrate in the synthesis of 2-substituted benzothiazole derivatives .

- Copper-catalyzed reactions : It has been utilized in the preparation of benzimidazoles .

- Rhodium-catalyzed reactions : These reactions have led to the synthesis of indoles .

Polymer Chemistry

4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline: contributes to the development of novel copolymers:

- Copolymers based on benzothiadiazole : Researchers have explored its optical and electrochemical properties in these materials .

Coordination Chemistry

The compound has been used in the design of ligands:

- Aminothiazole-linked metal chelates : Ligands containing this scaffold were synthesized and characterized for potential applications in coordination chemistry .

Biological Studies

Wirkmechanismus

Target of Action

The primary target of 4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline is Mycobacterium tuberculosis . This compound has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for the development of new anti-tubercular drugs .

Mode of Action

The compound interacts with its target through a process known as molecular docking . This involves the compound binding to a specific site on the bacterium, known as the DprE1 target . The binding of the compound to this site inhibits the activity of the bacterium, leading to its eventual death .

Biochemical Pathways

The compound affects the biochemical pathways of the bacterium by inhibiting its growth and proliferation . This is achieved through the compound’s interaction with the DprE1 target, which plays a crucial role in the bacterium’s cell wall biosynthesis . By inhibiting this target, the compound disrupts the normal functioning of the bacterium, leading to its death .

Pharmacokinetics

The compound’s potent anti-tubercular activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This leads to the death of the bacterium, thereby helping to combat tuberculosis infections .

Action Environment

The action of 4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline is influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other compounds or substances in the environment. Additionally, factors such as temperature and pH may also influence the compound’s stability and efficacy

Eigenschaften

IUPAC Name |

4-(5-methoxy-1,3-benzothiazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-11-6-7-13-12(8-11)16-14(18-13)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSIJLFKUGUAGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2814474.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2814483.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2814488.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2814492.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2814493.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2814494.png)

![2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2814495.png)